molecular formula C24H26ClN3O3S B2697488 6-Isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216599-95-9

6-Isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2697488
CAS No.: 1216599-95-9
M. Wt: 472
InChI Key: MWMRDCPSHPGINJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and biologically active compounds. It includes an isopropyl group, a phenoxybenzamido group, and a tetrahydrothieno[2,3-c]pyridine core. These features suggest that it might have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic structure with a five-membered ring fused to a six-membered ring . The other functional groups are attached to this core.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the isopropyl group might undergo reactions typical of alkyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include its solubility in various solvents, its melting and boiling points, and its reactivity .

Scientific Research Applications

Synthesis and Medicinal Chemistry

The chemical compound 6-Isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride falls under a broad class of heterocyclic compounds with significant biological activities. These compounds, including various tetrahydrothienopyridine derivatives, have been synthesized and evaluated for their potential medicinal applications. One study highlighted the development of antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides, showing promising activity against Mycobacterium tuberculosis. The research emphasized molecular modification from known antimycobacterial leads to optimize their efficacy, with certain derivatives displaying more potent activity than standard treatments like Ethambutol and Ciprofloxacin, without cytotoxicity at significant concentrations (Nallangi et al., 2014).

Heterocyclic Chemistry and Compound Synthesis

Heterocyclic compounds, particularly those incorporating thieno[2,3-c]pyridine scaffolds, are of great interest in chemical research due to their versatile biological activities. The synthesis techniques for these compounds have evolved, incorporating methods like microwave-assisted synthesis for enhanced efficiency and yield. These synthetic pathways are crucial for producing compounds with potential applications in drug development and other areas of medicinal chemistry. The research often focuses on novel synthesis methods for pyridinethiones and related structures, providing a foundational knowledge for developing new therapeutic agents (Youssef et al., 2012).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Unfortunately, without more specific information, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. This could include in vitro and in vivo studies to determine its effects on various biological targets .

Properties

IUPAC Name

2-[(2-phenoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S.ClH/c1-15(2)27-13-12-18-20(14-27)31-24(21(18)22(25)28)26-23(29)17-10-6-7-11-19(17)30-16-8-4-3-5-9-16;/h3-11,15H,12-14H2,1-2H3,(H2,25,28)(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMRDCPSHPGINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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